7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, or proteins, altering their function .
Mode of Action
The interaction between the compound and its target is often due to the formation of hydrogen bonds, van der Waals forces, or ionic interactions. The specific functional groups present in the compound, such as the ethoxy and methoxyphenyl groups, can influence these interactions .
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from changes in cell signaling pathways to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under acidic or alkaline conditions .
Biological Activity
The compound 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1212322-50-3) is a novel derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N5O4 with a molecular weight of 437.5 g/mol. The structural features include multiple methoxy and ethoxy groups that enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H27N5O4 |
Molecular Weight | 437.5 g/mol |
CAS Number | 1212322-50-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of functional groups such as ethoxy and methoxy enhances its binding affinity to proteins involved in cancer pathways. The proposed mechanisms include:
- Inhibition of Anti-apoptotic Proteins : The compound has shown potential in modulating the expression levels of pro-apoptotic and anti-apoptotic genes such as Bax and Bcl2, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase in specific cancer cell lines, thereby inhibiting proliferation .
Biological Activity
Recent studies have highlighted the compound's significant anticancer properties:
- Anticancer Activity : The compound has been evaluated against various cancer cell lines including breast cancer (Luc-4T1) and colorectal cancer (HCT116). It exhibited a concentration-dependent increase in cytotoxicity with IC50 values indicating moderate to strong activity against these cell lines .
- Apoptotic Induction : The compound significantly increased caspase-3 activity in treated cells compared to controls, suggesting that it effectively triggers apoptotic pathways .
- Selectivity : The selectivity towards cancer cells over normal cells has been noted, with lower cytotoxic effects on non-cancerous cell lines compared to tumor cells .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Breast Cancer Cells : In a study involving Luc-4T1 breast cancer cells, treatment with the compound resulted in significant upregulation of Bax (p < 0.001) and downregulation of Bcl2 (p < 0.001), indicating a shift towards pro-apoptotic signaling pathways .
- Caspase Activity Assay : A caspase activity assay demonstrated that the compound induced a substantial increase in caspase 3 production in HCT116 cells, suggesting its role as an effective inducer of apoptosis .
Properties
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-5-32-18-11-10-15(12-19(18)31-4)21-20(14(2)26-23-24-13-25-28(21)23)22(29)27-16-8-6-7-9-17(16)30-3/h6-14,20-21H,5H2,1-4H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBELCMRJYJHUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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